N-(1H-benzimidazol-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide
CAS No.:
Cat. No.: VC14804644
Molecular Formula: C18H14N4O2
Molecular Weight: 318.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14N4O2 |
|---|---|
| Molecular Weight | 318.3 g/mol |
| IUPAC Name | N-(1H-benzimidazol-2-ylmethyl)-4-oxo-1H-quinoline-3-carboxamide |
| Standard InChI | InChI=1S/C18H14N4O2/c23-17-11-5-1-2-6-13(11)19-9-12(17)18(24)20-10-16-21-14-7-3-4-8-15(14)22-16/h1-9H,10H2,(H,19,23)(H,20,24)(H,21,22) |
| Standard InChI Key | HMRQBVXJGFIHBF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCC3=NC4=CC=CC=C4N3 |
Introduction
Structural Characteristics and Molecular Properties
N-(1H-Benzimidazol-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide consists of a quinoline backbone substituted at the 3-position with a carboxamide group and at the 4-position with a hydroxyl group. The benzimidazole moiety is linked via a methylene bridge to the carboxamide nitrogen. This configuration creates a planar, conjugated system that facilitates π-π stacking interactions and hydrogen bonding, critical for molecular recognition in biological systems.
Key Structural Features:
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Quinoline Core: The quinoline system provides a rigid aromatic framework, with the hydroxyl group at position 4 enhancing solubility and metal-chelating capabilities .
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Benzimidazole Moiety: The benzimidazole ring, a bioisostere of purine, mimics nucleotide structures, enabling interactions with enzymes and nucleic acids .
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Methylene Bridge: The -CH2- linker between benzimidazole and carboxamide introduces conformational flexibility, potentially optimizing binding to diverse targets.
Molecular Properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H16N4O2 |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | N-[(1H-Benzimidazol-2-yl)methyl]-4-hydroxyquinoline-3-carboxamide |
| Key Functional Groups | Hydroxyl, carboxamide, benzimidazole |
The compound’s logP value (estimated at 2.1–2.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthesis and Chemical Modifications
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide typically involves multi-step condensation and functionalization reactions. A plausible route, inferred from analogous compounds , includes:
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Quinoline Precursor Preparation:
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Benzimidazole Synthesis:
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Coupling Reaction:
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The carboxamide bond is formed via activation of the carboxylic acid (e.g., using thionyl chloride) and subsequent reaction with 1H-benzimidazol-2-ylmethanamine.
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Optimization Challenges:
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Steric hindrance at the quinoline 3-position may reduce coupling efficiency, necessitating catalysts like DMAP .
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Protecting groups (e.g., tert-butyldimethylsilyl for the hydroxyl group) are often required to prevent side reactions.
Biological Activities and Mechanisms
Antimicrobial Activity
While direct data on N-(1H-benzimidazol-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide are scarce, structurally related compounds exhibit broad-spectrum antimicrobial effects:
Key Findings from Analogues:
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Benzimidazole-Triazole Hybrids: Derivatives with 1,2,4-triazole substituents showed inhibitory activity against Aspergillus niger (MIC: 25–50 μg/mL) .
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Quinoline-Triazole Hybrids: Compounds like 1,2,3-triazole-8-quinolinol demonstrated potent activity against Staphylococcus aureus (MIC: 10 μg/mL) .
Proposed Mechanism:
The hydroxyl and carboxamide groups may chelate metal ions essential for microbial enzymes, while the benzimidazole moiety intercalates into DNA or inhibits topoisomerases .
Chemical Reactivity and Derivative Design
The compound’s functional groups permit strategic modifications to enhance bioactivity:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Hydroxyl Substitution | POCl3, PCl5 | Chloroquinoline derivatives |
| Amide Alkylation | Alkyl halides, K2CO3 | N-Alkylated carboxamides |
| Benzimidazole Functionalization | HNO3/H2SO4 | Nitrobenzimidazole derivatives |
Structure-Activity Relationships (SAR):
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